![molecular formula C24H31N3O4 B2649480 N-[1-(金刚烷-1-基)-2-氧代-2-(哌啶-1-基)乙基]-4-硝基苯甲酰胺 CAS No. 349103-03-3](/img/structure/B2649480.png)
N-[1-(金刚烷-1-基)-2-氧代-2-(哌啶-1-基)乙基]-4-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide” is a complex organic compound. It contains an adamantane moiety, which is a type of polycyclic alkane consisting of three fused cyclohexane rings . This compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar N-(adamantan-1-yl)amides has been reported in literature. They were synthesized in 70–90% yield by reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Molecular Structure Analysis
The molecular structure of “N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide” can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . For instance, the chemical shift of the quaternary adamantane carbon ranged from δ 55 to δ 52 ppm and the three symmetrical CH adamantane groups showed a distinct signal in the proximity of δ 41 ppm .科学研究应用
化学治疗潜力
一项研究分析了潜在化学治疗剂的晶体结构,包括4-硝基苄基N'-(金刚烷-1-基)哌啶-1-碳硫代亚胺,揭示了不同的分子构象和分子间相互作用。这些化合物显示出与癌症靶点人鞘氨醇激酶1的活性位点结合,表明在癌症治疗中具有潜力(Al-Mutairi 等人,2021 年)。
抗心律失常活性
多项研究表明,包括N-[2-(金刚烷-2-基)氨基羰基甲基]-N'-[3-(二乙氨基)丙基]-4-硝基苯甲酰胺在内的烷基酰胺碳酸的金刚烷-2-酰胺衍生物对氯化钙和乌头碱心律失常模型表现出显着的抗心律失常作用。这些发现表明,这些化合物可能比传统的抗心律失常药物更安全、更有效(Turilova 等人,2013 年),(Likhosherstov 等人,2014 年)。
抗菌和抗增殖活性
4-(金刚烷-1-基)-3-硫代氨基脲衍生物等化合物显示出显着的广谱抗菌活性和对人肿瘤细胞系的抗增殖活性。这些研究强调了金刚烷衍生物在开发新的抗菌和抗癌疗法中的潜力(Al-Mutairi 等人,2019 年)。
分子对接分析
晶体学分析结合分子对接已被用来了解这些化合物与生物靶标的相互作用,为其潜在的治疗应用提供见解(Al-Mutairi 等人,2021 年)。
未来方向
The future directions for “N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide” could involve further development and evaluation of its potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
属性
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c28-22(19-4-6-20(7-5-19)27(30)31)25-21(23(29)26-8-2-1-3-9-26)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-7,16-18,21H,1-3,8-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJRDEIWABVRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。